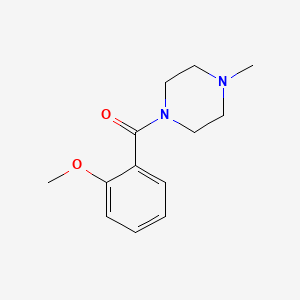

(2-メトキシフェニル)(4-メチルピペラジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

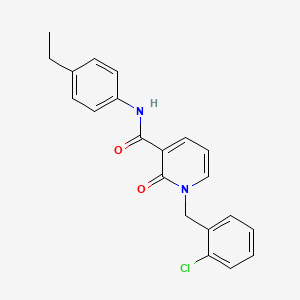

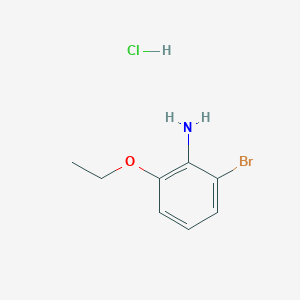

The compound “(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is likely to be an organic compound consisting of a methoxyphenyl group, a methylpiperazine group, and a methanone group . The exact properties and characteristics would depend on the specific arrangement of these groups in the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl precursor with a 4-methylpiperazine precursor in the presence of a suitable catalyst . The exact synthesis route would depend on the specific precursors and reaction conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the methoxyphenyl, methylpiperazine, and methanone groups. The compound is likely to have a complex three-dimensional structure due to the presence of these functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the methoxy group could potentially undergo substitution reactions, while the piperazine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a methoxy group could potentially increase the compound’s solubility in polar solvents .科学的研究の応用

- 研究: (2-メトキシフェニル)(4-メチルピペラジン-1-イル)メタノンとその誘導体は、α1-AR アンタゴニストとしての可能性を研究されています。 これらの化合物は、α1-AR に対して親和性を示し、薬物動態プロファイルが調査されています .

α1-アドレナリン受容体リガンド

抗炎症作用

抗菌活性

中枢神経系 (CNS) 薬物発見

新規トリアゾール誘導体

作用機序

Target of Action

The primary target of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The interaction of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone with the alpha1-adrenergic receptors results in changes at the molecular and cellular levels . The specific effects depend on the particular subtype of the alpha1-adrenergic receptor that the compound interacts with .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, it is plausible that (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone might interact with these or similar biomolecules.

Cellular Effects

Compounds with similar structures have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is not well established. Based on the affinity of similar compounds for alpha1-adrenergic receptors , it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression or enzyme activity.

特性

IUPAC Name |

(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAECATGGRKFHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877269 |

Source

|

| Record name | Piperazine,1-Me,4-(o-MeO)benzoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)